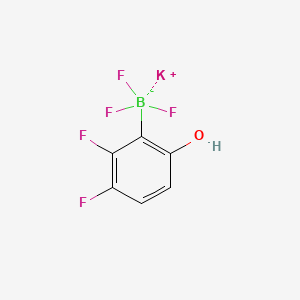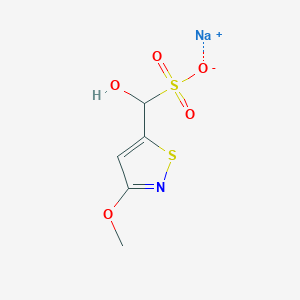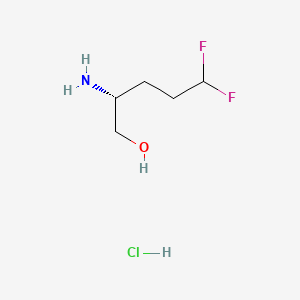
(2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride is a chemical compound characterized by the presence of an amino group, two fluorine atoms, and a hydroxyl group on a pentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of difluoromethylation reactions, which can be achieved through metal-catalyzed processes . The reaction conditions often require specific catalysts and reagents to ensure the selective introduction of fluorine atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to achieve high yields and purity. The choice of catalysts and reaction conditions is crucial to optimize the production process and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: (2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can lead to the formation of various substituted derivatives.
Applications De Recherche Scientifique
(2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
(2R)-2-amino-5,5-difluoropentanoic acid hydrochloride: Similar in structure but with a carboxylic acid group instead of a hydroxyl group.
(2R)-2-amino-4,4-difluorobutan-1-ol hydrochloride: A shorter chain analog with similar functional groups.
Uniqueness: (2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride stands out due to its specific combination of functional groups and the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C5H12ClF2NO |
|---|---|
Poids moléculaire |
175.60 g/mol |
Nom IUPAC |
(2R)-2-amino-5,5-difluoropentan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H11F2NO.ClH/c6-5(7)2-1-4(8)3-9;/h4-5,9H,1-3,8H2;1H/t4-;/m1./s1 |
Clé InChI |
LHDBJRATVXJJKD-PGMHMLKASA-N |
SMILES isomérique |
C(CC(F)F)[C@H](CO)N.Cl |
SMILES canonique |
C(CC(F)F)C(CO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methanesulfonyl-2,7-diazaspiro[3.5]nonane hydrochloride](/img/structure/B13470283.png)

![1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexan-2-amine hydrochloride](/img/structure/B13470302.png)


![(2S)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]-2-acetamidopropanoic acid](/img/structure/B13470321.png)
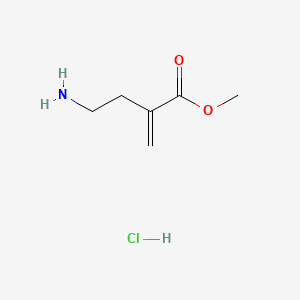
![Methyl 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13470329.png)
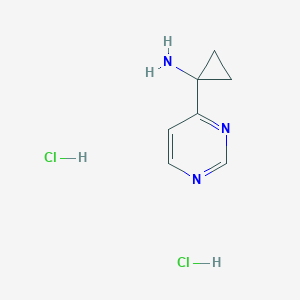
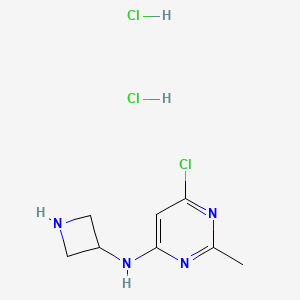
![Methyl 3-[5-(chloromethyl)thiophen-2-yl]propanoate](/img/structure/B13470342.png)
